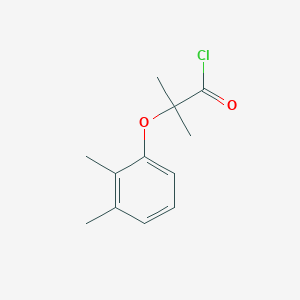
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride
説明
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in research and therapeutic applications.
Chemical Overview
- Molecular Formula : C₁₁H₂₂ClO₂
- Molecular Weight : 235.75 g/mol
- CAS Number : 473987-07-4
This compound exhibits a range of biochemical properties that contribute to its biological activity:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For example, it may bind to active sites or alter protein conformation, influencing metabolic processes.
- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially impacting neurotransmitter systems and cellular signaling.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, affecting cellular functions such as proliferation and apoptosis.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling Pathways : The compound can modulate key signaling pathways by altering the phosphorylation status of proteins involved in signal transduction.
- Metabolic Pathways : It participates in metabolic pathways by interacting with liver enzymes, leading to the formation of active or inactive metabolites that are crucial for understanding its pharmacokinetics.
Dosage and Temporal Effects
Research indicates that the effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it may enhance specific biochemical pathways or improve cellular function.
- High Doses : Higher doses can lead to toxic effects, underscoring the importance of determining a safe therapeutic range for potential applications.
The molecular mechanism involves several interactions at the molecular level:
- Binding to Biomolecules : The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This may also induce changes in gene expression through interactions with regulatory proteins.
In Vitro Studies
Research has shown that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit specific proteases critical for viral replication.
In Vivo Studies
Animal model studies have demonstrated that the administration of this compound can lead to significant changes in behavior and physiological responses. These findings suggest potential applications in treating neurological disorders.
Pharmacological Applications
The compound is being investigated as a precursor in drug development due to its structural similarities with other biologically active compounds. Its potential as an analgesic or anti-inflammatory agent is particularly noteworthy.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific proteases involved in viral replication | |
| Neurotransmitter Modulation | Interacts with neurotransmitter receptors affecting behavior | |
| Gene Expression | Modulates expression levels impacting proliferation and apoptosis | |
| Metabolic Interaction | Affects liver enzyme activity leading to metabolite formation |
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZSCQQZUXXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















